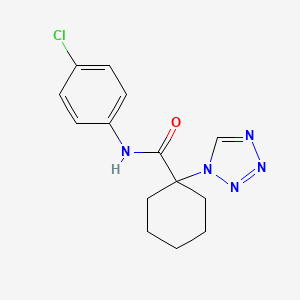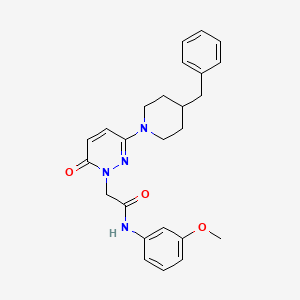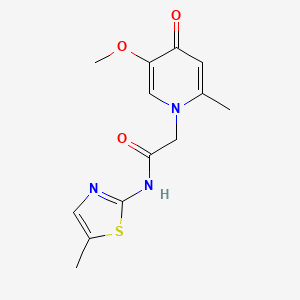![molecular formula C16H14Cl2N4O5S2 B12168342 4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B12168342.png)
4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole is a complex organic compound that features a benzoxadiazole core with sulfonyl and piperazinyl substituents
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-({4-[(2,5-Dichlorphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-Benzoxadiazol umfasst in der Regel mehrere Schritte:
Bildung des Benzoxadiazol-Kerns: Der Benzoxadiazol-Kern kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Piperazinylgruppe: Die Piperazinylgruppe wird durch nucleophile Substitutionsreaktionen eingeführt, wobei häufig Piperazin und eine geeignete Abgangsgruppe verwendet werden.
Sulfonierung: Die Sulfonylgruppen werden durch Sulfonylchlorid-Zwischenprodukte eingeführt, die unter kontrollierten Bedingungen mit den Piperazinyl- und Benzoxadiazol-Einheiten reagieren.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-({4-[(2,5-Dichlorphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-Benzoxadiazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, wodurch möglicherweise ihre Reaktivität und Eigenschaften modifiziert werden.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können eingesetzt werden, um bestimmte Atome oder Gruppen innerhalb des Moleküls zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogenide (z. B. Chloride, Bromide) und Basen (z. B. Natriumhydroxid, Kaliumcarbonat) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
4-({4-[(2,5-Dichlorphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-Benzoxadiazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor in der Wirkstoffentwicklung untersucht, insbesondere auf ihre antiviralen und krebshemmenden Eigenschaften.
Materialwissenschaften: Seine einzigartige Struktur macht es zu einem Kandidaten für die Entwicklung fortschrittlicher Materialien, wie z. B. organischer Halbleiter und Leuchtdioden (LEDs).
Biologische Studien: Die Wechselwirkungen der Verbindung mit biologischen Zielstrukturen werden untersucht, um ihren Wirkmechanismus und mögliche therapeutische Anwendungen zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von 4-({4-[(2,5-Dichlorphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-Benzoxadiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Wechselwirkungen können verschiedene biologische Signalwege modulieren, was zu den beobachteten Wirkungen der Verbindung führt. Zum Beispiel kann es bestimmte Enzyme oder Rezeptoren hemmen und so zelluläre Prozesse verändern und antivirale oder krebshemmende Aktivität zeigen .
Wirkmechanismus
The mechanism of action of 4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting antiviral or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-[(2,5-Dichlorphenyl)sulfonyl]piperazin-1-yl-Derivate: Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und können vergleichbare biologische Aktivitäten zeigen.
Benzoxadiazol-Derivate:
Einzigartigkeit
4-({4-[(2,5-Dichlorphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-Benzoxadiazol ist einzigartig aufgrund der Kombination seiner strukturellen Merkmale, die eine spezifische Reaktivität und biologische Aktivität verleihen. Seine doppelten Sulfonylgruppen und die Piperazinyl-Einheit unterscheiden sie von anderen Benzoxadiazol-Derivaten und verbessern möglicherweise ihre pharmakologischen und Materialeigenschaften.
Eigenschaften
Molekularformel |
C16H14Cl2N4O5S2 |
|---|---|
Molekulargewicht |
477.3 g/mol |
IUPAC-Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C16H14Cl2N4O5S2/c17-11-4-5-12(18)15(10-11)29(25,26)22-8-6-21(7-9-22)28(23,24)14-3-1-2-13-16(14)20-27-19-13/h1-5,10H,6-9H2 |
InChI-Schlüssel |
BONZRXKMDANCDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC3=NON=C32)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-3-nitro-1,5-dioxaspiro[5.5]undecane](/img/structure/B12168274.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B12168286.png)

![Ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12168307.png)
![3,4-dihydroisoquinolin-2(1H)-yl[4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12168312.png)
![2-Thiazolamine, 5-[(4-methylphenyl)azo]-4-phenyl-](/img/structure/B12168314.png)
![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12168322.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide](/img/structure/B12168331.png)


![4-chloro-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12168347.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12168350.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12168359.png)
